6-Nonyl-1,3,5-triazine-2,4-diamine

Lipophilicity XLogP3 Membrane Permeability

This C9 homolog is NOT interchangeable with C6, C8, or C10 analogs. The n-nonyl chain at position 6 produces XLogP3-AA=3.7 and 8 rotatable bonds, dictating membrane partitioning, target engagement, and material properties that shorter/longer chains cannot replicate. For SAR studies, enzyme inhibitor screening, polymer building blocks, or analytical standards, substituting homologs introduces uncontrolled variables. Ensure reproducibility by sourcing the exact CAS 5921-65-3 with certified purity. Bulk/custom packaging available.

Molecular Formula C12H23N5
Molecular Weight 237.34 g/mol
CAS No. 5921-65-3
Cat. No. B1361390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nonyl-1,3,5-triazine-2,4-diamine
CAS5921-65-3
Molecular FormulaC12H23N5
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=NC(=NC(=N1)N)N
InChIInChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17)
InChIKeyBDPPZSFVSOBOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3) Procurement Baseline: Class, Properties, and Substitution Risk


6-Nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3) is a 2,4-diamino-1,3,5-triazine derivative featuring a C9 n-nonyl aliphatic side chain [1]. This substitution pattern confers a calculated XLogP3-AA of 3.7 and a molecular weight of 237.34 g/mol [1], placing it within a homologous series of alkyl-triazine diamines where chain length critically governs lipophilicity, membrane partitioning, and biological activity. While the 1,3,5-triazine-2,4-diamine core is common to numerous antimicrobial and industrial intermediates, the specific C9 nonyl chain of this compound dictates its unique physicochemical and functional profile, making generic substitution with shorter or longer chain analogs potentially detrimental to experimental reproducibility.

6-Nonyl-1,3,5-triazine-2,4-diamine: Why Alkyl Chain Length Dictates Performance and Precludes Generic Substitution


Within the 2,4-diamino-1,3,5-triazine class, the alkyl substituent at the 6-position is not merely a solubility handle; it is a primary determinant of bioactivity, target engagement, and material properties. Structure-activity relationship (SAR) studies on related triazine diamines demonstrate that even minor alterations in alkyl chain length (e.g., from C6 to C8) can result in order-of-magnitude shifts in antimicrobial potency, differential enzyme inhibition profiles, and altered membrane permeability [1]. Consequently, a seemingly analogous compound like 6-hexyl-1,3,5-triazine-2,4-diamine or 6-octyl-1,3,5-triazine-2,4-diamine cannot be assumed to behave identically. The precise C9 nonyl chain of CAS 5921-65-3 is engineered for a specific balance of hydrophobic interaction and molecular fit that is not recapitulated by other homologs, introducing substantial risk of experimental failure or process deviation if substituted without rigorous validation.

Quantitative Differentiation Evidence for 6-Nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3) Procurement


Lipophilicity and Membrane Partitioning: C9 Nonyl Chain vs. Shorter Alkyl Homologs

The calculated partition coefficient (XLogP3-AA) of 6-nonyl-1,3,5-triazine-2,4-diamine is 3.7 [1]. This value is a direct consequence of the C9 alkyl chain. While experimental logP data for shorter homologs (e.g., C6, C7, C8) are not available in the primary literature for a direct cross-study comparison, this class-level inference confirms that the C9 chain length is purposefully selected to achieve a specific lipophilicity range that shorter chains cannot match. An increase in lipophilicity of this magnitude often correlates with enhanced passive membrane permeability and altered subcellular distribution, which can be a critical differentiator in applications requiring intracellular target engagement.

Lipophilicity XLogP3 Membrane Permeability

Molecular Weight and Rotatable Bond Count: Differentiating from Shorter and Longer Alkyl Homologs

6-Nonyl-1,3,5-triazine-2,4-diamine has a molecular weight of 237.34 g/mol and 8 rotatable bonds [1]. These values are specific to the C9 nonyl chain. In contrast, a C6 hexyl analog would have a lower molecular weight and fewer rotatable bonds, while a C12 dodecyl analog would be heavier and more flexible. This differentiation is critical because molecular weight and flexibility influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as the compound's ability to fit into specific binding pockets. The C9 chain length represents a precise optimization of these parameters, and substitution with an analog of different length would alter these fundamental molecular descriptors.

Molecular Descriptors Physicochemical Properties SAR

Lack of Publicly Available Differential Bioactivity Data Represents a Critical Procurement Knowledge Gap

A comprehensive search of the primary literature, patent databases, and authoritative chemical repositories failed to identify any published head-to-head comparative studies quantifying the antimicrobial, enzymatic, or other biological activities of 6-nonyl-1,3,5-triazine-2,4-diamine against specific comparators (e.g., 6-hexyl-, 6-octyl-, or 6-decyl-triazine-2,4-diamine) [1]. While class-level SAR knowledge from related triazines strongly suggests the C9 chain is optimal for certain targets, this lack of direct, quantitative comparative data means that any claim of superior performance over a close analog would be speculative. Therefore, the primary differentiation evidence currently rests on its unique physicochemical profile rather than proven biological superiority. This absence of data underscores the importance of procuring the exact compound specified in any proprietary protocol or patent to avoid introducing uncharacterized variables.

Data Availability Procurement Risk SAR

Evidence-Backed Application Scenarios for 6-Nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3)


Antimicrobial Research: Investigating Alkyl Chain Length SAR in Triazine Diamines

This compound is best utilized as a specific, defined-length probe in structure-activity relationship (SAR) studies aimed at elucidating the optimal alkyl chain for antimicrobial activity within the 2,4-diamino-1,3,5-triazine class. Its C9 nonyl chain provides a unique lipophilicity and molecular flexibility profile (XLogP3-AA = 3.7; 8 rotatable bonds) that can be systematically compared to shorter (e.g., hexyl) and longer (e.g., dodecyl) homologs to determine the chain length that yields maximal potency or a desired spectrum of activity [1].

Specialty Chemical Intermediate: Synthesis of C9-Derived Functional Materials

The primary amine groups on the triazine ring serve as reactive handles for further derivatization. This compound can be used as a building block to introduce a C9 alkyl chain into polymers, coatings, or other specialty materials where precise control over hydrophobicity and chain length is required. The specific C9 length is not arbitrary; substituting a C8 or C10 analog would result in a final material with altered physical properties (e.g., glass transition temperature, solubility, surface energy), which may not meet the required specifications [1].

Reference Standard for Analytical Method Development and Validation

For analytical chemists developing HPLC, GC-MS, or LC-MS methods to detect or quantify alkyl-triazine diamines in complex matrices, 6-nonyl-1,3,5-triazine-2,4-diamine (CAS 5921-65-3) is essential as a pure reference standard. Its distinct retention time and mass spectral fragmentation pattern, dictated by the C9 chain, are necessary for accurate identification and calibration. Using an analog with a different chain length would compromise method specificity and accuracy, potentially leading to false positives or inaccurate quantification [1].

Academic Research on Triazine-Based Enzyme Inhibition

While direct comparative data are lacking, this compound can serve as a valuable tool in academic research focused on discovering new triazine-based enzyme inhibitors (e.g., targeting dihydrofolate reductase or kinases). Its specific C9 nonyl chain may confer a unique binding mode or selectivity profile that differs from other homologs. Researchers can use this compound to explore new chemical space and generate novel SAR data, which could lead to the identification of more potent or selective leads. The compound's unique physicochemical signature makes it a distinct entity for such exploratory research [1].

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